

BOLD-100: Application Notes and Protocols for Preclinical Research

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For Researchers, Scientists, and Drug Development Professionals

Introduction

BOLD-100, or sodium trans-[tetrachlorobis(1H-indazole)ruthenate(III)], is a novel, ruthenium-based small molecule therapeutic currently under clinical investigation for the treatment of various advanced cancers, including gastrointestinal malignancies.[1][2] Its unique multi-modal mechanism of action, which involves the induction of reactive oxygen species (ROS) and inhibition of the endoplasmic reticulum (ER) chaperone GRP78, makes it a promising candidate for overcoming cancer cell resistance to conventional therapies.[1][3] These application notes provide detailed protocols for the synthesis, characterization, and preclinical evaluation of **BOLD-100** for research purposes.

Physicochemical Properties



Property	Value	Reference
IUPAC Name	sodium trans- [tetrachlorobis(1H- indazole)ruthenate(III)]	[2]
Molecular Formula	C14H12Cl4N4NaRu	[2]
Molecular Weight	542.15 g/mol	[2]
Appearance	Lyophilized powder	[2]
Solubility	Readily soluble in water	[2]

Synthesis of BOLD-100

The synthesis of **BOLD-100** is a multi-step process involving the reaction of ruthenium(III) chloride with 1H-indazole, followed by salt exchange. The following protocol is adapted from established methods for the synthesis of **BOLD-100** and its derivatives.[2][4]

Protocol: Synthesis of Sodium trans-[tetrachlorobis(1H-indazole)ruthenate(III)] (BOLD-100)

Materials:

- Ruthenium(III) chloride (RuCl₃)
- 1H-Indazole
- Concentrated hydrochloric acid (HCI)
- Cesium chloride (CsCl)
- Sodium aluminum sulfate (NaAl(SO₄)₂)
- Ethanol
- Deionized water



Procedure:

- Formation of the Indazolium Salt:
 - Treat RuCl₃ with an excess of 1H-indazole in a concentrated aqueous HCl solution.
 - Reflux the mixture to facilitate the reaction.
- · Formation of the Cesium Salt:
 - To the resulting indazolium salt solution, add an excess of CsCl.
 - Stir the mixture to allow for the precipitation of the cesium salt of trans-[tetrachlorobis(1H-indazole)ruthenate(III)].
 - Isolate the precipitate by filtration and wash with a suitable solvent.
- Cation Exchange to the Sodium Salt:
 - Suspend the cesium salt in an aqueous solution of sodium aluminum sulfate.
 - Stir the suspension to facilitate the exchange of cesium for sodium ions.
- Purification and Isolation:
 - Isolate the final sodium salt (BOLD-100) by filtration.
 - Wash the product thoroughly to remove any remaining impurities.
 - The final product can be lyophilized to obtain a powder suitable for parenteral administration.[2]

Characterization of BOLD-100

Thorough characterization is essential to confirm the identity, purity, and stability of the synthesized **BOLD-100**.

High-Performance Liquid Chromatography (HPLC)



- Purpose: To assess the purity of the **BOLD-100** sample.
- Method: A reverse-phase HPLC method can be employed.
 - Column: C18 column
 - Mobile Phase: A gradient of acetonitrile and water, both containing a small percentage of a modifier like trifluoroacetic acid (TFA).
 - Detection: UV-Vis detector at a wavelength appropriate for the compound.

Mass Spectrometry (MS)

- Purpose: To confirm the molecular weight of BOLD-100.
- Method: Electrospray ionization mass spectrometry (ESI-MS) is a suitable technique. The
 observed mass-to-charge ratio (m/z) should correspond to the calculated molecular weight of
 the ruthenate anion.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Purpose: To elucidate the structure of BOLD-100 and confirm the coordination of the indazole ligands.
- Method: ¹H and ¹³C NMR spectroscopy can be performed. The chemical shifts and coupling constants of the indazole protons and carbons will provide structural information.

In Vitro Evaluation of BOLD-100

The following protocols are designed to assess the anticancer activity of **BOLD-100** in vitro.

Cell Viability Assay (MTT/MTS Assay)

- Purpose: To determine the cytotoxic effects of BOLD-100 on cancer cell lines and to calculate the half-maximal inhibitory concentration (IC50).
- Protocol:



- Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
- Treatment: Treat the cells with a range of BOLD-100 concentrations for a specified duration (e.g., 72 hours). Include a vehicle control (e.g., DMSO).
- MTT/MTS Addition: Add MTT or MTS reagent to each well and incubate according to the manufacturer's instructions.
- Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a suitable software.

Table of BOLD-100 IC50 Values in Various Cancer Cell Lines:

Cell Line	Cancer Type	IC50 (μM)	Reference
MCF7(2)	Breast Cancer	~100	[5]
MDA-MB-231	Breast Cancer	~100	[5]
MDA-MB-468	Breast Cancer	~100	[5]
Panel of 319 Cancer Cell Lines	Various	25.1 - 664 (Median: 149)	[1]

Reactive Oxygen Species (ROS) Detection Assay

- Purpose: To quantify the induction of intracellular ROS by BOLD-100.
- Protocol:
 - Cell Seeding and Treatment: Seed cells in a suitable format (e.g., 96-well plate or culture dish) and treat with BOLD-100 for the desired time. Include positive (e.g., tert-Butyl Hydrogen Peroxide) and negative controls.[6]



- Staining: Stain the cells with a ROS-sensitive fluorescent probe, such as 2',7'dichlorofluorescin diacetate (DCFDA).
- Measurement: Measure the fluorescence intensity using a fluorescence microplate reader, flow cytometer, or fluorescence microscope.
- Data Analysis: Quantify the fold increase in ROS production in BOLD-100-treated cells compared to the control.

Western Blot Analysis for GRP78 Expression

- Purpose: To assess the effect of **BOLD-100** on the expression of the GRP78 protein.
- Protocol:
 - Cell Lysis: Treat cells with BOLD-100, then lyse the cells to extract total protein.
 - Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
 - SDS-PAGE and Transfer: Separate the proteins by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF or nitrocellulose membrane.
 - Immunoblotting:
 - Block the membrane to prevent non-specific antibody binding.
 - Incubate with a primary antibody specific for GRP78.
 - Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
 - Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.
 - \circ Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., β -actin or GAPDH).

In Vivo Evaluation of BOLD-100



Animal models are crucial for evaluating the efficacy and pharmacokinetics of **BOLD-100** in a physiological setting.

Xenograft Tumor Model

- Purpose: To assess the anti-tumor efficacy of BOLD-100 in vivo.
- Protocol:
 - Animal Model: Use immunocompromised mice (e.g., nude or NOD/SCID mice).
 - Tumor Implantation: Subcutaneously inject a suspension of human cancer cells into the flank of the mice.[8]
 - Treatment: Once tumors reach a palpable size, randomize the mice into treatment and control groups. Administer **BOLD-100** (e.g., intravenously) at a predetermined dose and schedule.[9] A common dose used in clinical trials is 625 mg/m².[2]
 - Monitoring: Monitor tumor growth by measuring tumor volume with calipers at regular intervals. Also, monitor the body weight and overall health of the animals.
 - Endpoint: At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., histology, biomarker analysis).

Pharmacokinetic Studies

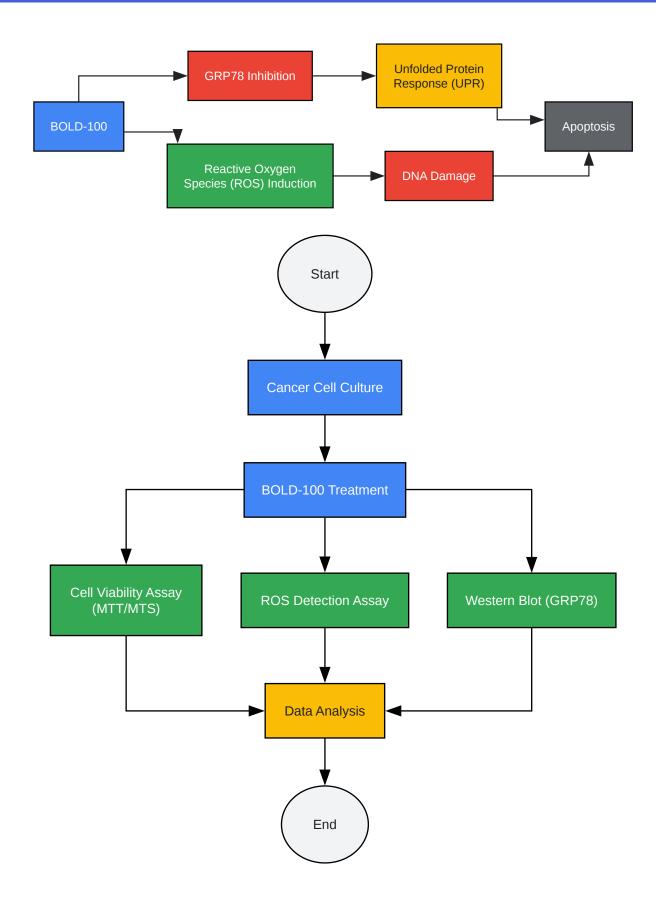
- Purpose: To determine the absorption, distribution, metabolism, and excretion (ADME) profile
 of BOLD-100.
- · Protocol:
 - Animal Model: Use a suitable animal model (e.g., mice or rats).
 - Drug Administration: Administer a single dose of BOLD-100 via the intended clinical route (e.g., intravenous).
 - Sample Collection: Collect blood samples at various time points after administration.



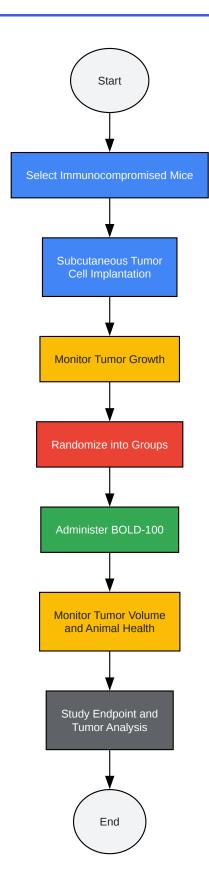
- Analysis: Analyze the concentration of ruthenium in the plasma samples using a sensitive analytical method such as inductively coupled plasma mass spectrometry (ICP-MS).
- Data Analysis: Calculate key pharmacokinetic parameters such as half-life, clearance, and volume of distribution.

Signaling Pathways and Experimental Workflows BOLD-100 Mechanism of Action









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